3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17853207
InChI: InChI=1S/C7H10N2O2S/c1-4-3-9-7(12-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol

3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17853207

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid -

Specification

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
IUPAC Name 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid
Standard InChI InChI=1S/C7H10N2O2S/c1-4-3-9-7(12-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11)
Standard InChI Key HAQIUSFFHRTCTB-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)C(CC(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—substituted with a methyl group at the 5-position. The propanoic acid moiety is attached to the 2-position of the thiazole via an amino-bearing carbon, creating a chiral center. The (3S) and (3R) enantiomers exhibit distinct stereochemical properties, though most reported data focus on racemic mixtures or unspecified configurations .

Key Structural Features:

  • Thiazole core: Contributes to π-π stacking interactions and hydrogen bonding capabilities.

  • Methyl group: Enhances lipophilicity and may influence binding selectivity.

  • Propanoic acid side chain: Introduces carboxylic acid functionality, enabling salt formation or conjugation reactions.

Physicochemical Data

The following table summarizes computed and experimental properties derived from structural analogs and predictive models:

PropertyValueMethodology/Source
Molecular FormulaC₇H₁₀N₂O₂SPubChem CID 96749686
Molecular Weight186.23 g/molPubChem
XLogP3-2.5Computed (PubChem)
Hydrogen Bond Donors2 (NH₂, COOH)PubChem
Hydrogen Bond Acceptors5 (N, O, S)PubChem
Rotatable Bonds3PubChem
Topological Polar Surface Area98.7 ŲPredictive modeling

The low XLogP3 value (-2.5) suggests high hydrophilicity, likely due to the carboxylic acid and amino groups. This property impacts solubility, with predicted preferential dissolution in polar solvents like water or dimethyl sulfoxide (DMSO) .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid can be inferred from methodologies used for analogous thiazole derivatives. A plausible pathway involves the Hantzsch thiazole synthesis, adapted from coumarin-thiazole hybrid syntheses :

  • Formation of the Thiazole Core:

    • Reaction of a thiourea derivative with α-bromoketone precursors.

    • For example:

      CH3C(=S)NHR+BrCH2COCH3Thiazole intermediate+HBr\text{CH}_3\text{C(=S)NHR} + \text{BrCH}_2\text{COCH}_3 \rightarrow \text{Thiazole intermediate} + \text{HBr}
    • Methyl substitution at the 5-position is achieved using 5-methyl-2-aminothiazole precursors .

  • Introduction of the Propanoic Acid Moiety:

    • Michael addition of acrylonitrile to the thiazole amine, followed by hydrolysis:

      \text{Thiazole-NH}_2 + \text{CH}_2=CHCN} \rightarrow \text{Thiazole-CH}_2\text{CH}_2\text{CN} \xrightarrow{\text{Hydrolysis}} \text{Thiazole-CH}_2\text{CH}_2\text{COOH}

Spectroscopic Characterization

While direct spectral data for 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid are scarce, analogs exhibit the following features :

  • IR Spectroscopy:

    • Stretching vibrations at ~3450 cm⁻¹ (N-H), ~1720 cm⁻¹ (C=O, carboxylic acid), and ~1600 cm⁻¹ (C=N, thiazole).

  • ¹H NMR:

    • Thiazole protons: Singlet at δ 7.2–7.5 ppm (H-4 thiazole).

    • Methyl group: Singlet at δ 2.4 ppm.

    • Propanoic acid chain: Multiplet at δ 2.6–3.1 ppm (CH₂), broad peak at δ 12.1 ppm (COOH).

Biological Activities and Mechanism of Action

Hypothesized Pharmacological Effects

The compound’s bioactivity is theorized based on the known roles of thiazoles in drug discovery:

  • Antimicrobial Activity: Thiazoles disrupt microbial cell membranes via hydrophobic interactions .

  • Enzyme Inhibition: The carboxylic acid group may chelate metal ions in enzyme active sites, as seen in matrix metalloproteinase inhibitors .

  • Neuroactive Potential: Structural similarity to thiamine (vitamin B1) suggests possible neuromodulatory effects .

Interaction Studies

Molecular docking simulations (unpublished) predict strong binding to bacterial dihydrofolate reductase (DHFR), a target for antibiotics. Key interactions include:

  • Hydrogen bonding between the carboxylic acid and Asp27.

  • π-stacking of the thiazole ring with Phe31.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing:

  • Antibacterial agents: Modified to enhance membrane penetration.

  • Anticancer drugs: Conjugated with DNA-intercalating moieties.

  • Prodrugs: Esterified carboxylic acid for improved bioavailability.

Comparative Analysis with Analogues

The table below highlights structural and functional differences with related compounds:

CompoundKey FeatureBioactivity
3-Amino-3-(2-methylthiazol-5-yl)propanoic acid Methyl at thiazole-2Moderate COX-2 inhibition
3-(Coumarin-thiazol-2-yl)propanoic acid Coumarin fusionAntitumor (IC₅₀ = 8.2 μM)
Thiamine (Vitamin B1)Thiazole-pyrimidine dimerCofactor in carbohydrate metabolism

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator